molecular formula C20H23N3O B2926927 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide CAS No. 868978-39-6

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide

Cat. No.: B2926927
CAS No.: 868978-39-6
M. Wt: 321.424
InChI Key: UVCQOWUNNOEZMQ-UHFFFAOYSA-N
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Description

N-(2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide is a synthetic small molecule characterized by an imidazo[1,2-a]pyridine core substituted with a methyl group at the 8-position. The structure includes a 4-phenylbutanamide moiety linked via an ethyl chain to the imidazopyridine ring.

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-16-7-6-14-23-15-18(22-20(16)23)12-13-21-19(24)11-5-10-17-8-3-2-4-9-17/h2-4,6-9,14-15H,5,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCQOWUNNOEZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through the condensation of 2-aminopyridines with α-bromoketones under specific reaction conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Solvent-free and catalyst-free methods, such as microwave irradiation, can be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted imidazo[1,2-a]pyridines or phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery and material science.

Biology: Biologically, N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into cellular processes and pathways.

Medicine: In the medical field, this compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific diseases. Its ability to modulate biological targets makes it a candidate for further pharmacological studies.

Industry: Industrially, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and biological processes, leading to desired outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide and related compounds from the evidence:

Compound Name/ID Imidazopyridine Substituents Linked Group/Chain Biological Activity/Notes Reference
Target Compound 8-methyl 4-phenylbutanamide (ethyl linker) Not explicitly reported -
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives 8-bromo, 4-fluoro Benzamide (direct phenyl link) Structural focus; no activity data provided
(17Z)-N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-α]pyridin-3-yl)methylene)-4-arylamines 2-(4-fluorophenyl), 6-methyl Arylamine (methylene linker) Antibacterial, antifungal (vs. standards)
1-[(6-Chloro-3-pyridinyl)methyl]-8-nitro-imidazo[1,2-a]pyridine (Patent example) 8-nitro, 6-chloro Chloropyridinylmethyl Assumed pesticidal (patent context)
Sulfathiazole-derived tetrahydro-pyrimidinyl sulfonamide N/A (pyrimidine-thione core) Sulfonamide-thiazolyl Antimicrobial (synthetic focus)

Key Structural and Functional Comparisons:

Substituent Effects on the Imidazopyridine Core: Electron-Withdrawing Groups (Br, F, NO₂): Compounds in and feature bromo, fluoro, and nitro substituents, which may enhance binding to electron-deficient biological targets (e.g., enzymes or receptors) but could also increase metabolic instability .

Linker and Functional Group Variations :

  • Benzamide vs. Butanamide : The benzamide derivatives () have a rigid phenyl group directly attached to the imidazopyridine, whereas the target compound’s 4-phenylbutanamide chain introduces flexibility and increased lipophilicity, possibly enhancing membrane permeability .
  • Arylamine and Sulfonamide Derivatives : Compounds with arylamine () or sulfonamide () groups demonstrate diverse bioactivities, suggesting that the choice of terminal functional group (e.g., amide vs. sulfonamide) critically impacts target selectivity and potency .

Biological Activity Trends: Antimicrobial Activity: highlights that fluorophenyl-substituted imidazopyridines exhibit antibacterial and antifungal effects, though the target compound’s methyl and phenylbutanamide groups may shift its spectrum of activity . Pesticidal Potential: The nitro and chloro substituents in compounds align with agrochemical design principles, implying that the target compound’s methyl group might reduce pesticidal efficacy but improve safety profiles .

Research Findings and Data

Pharmacokinetic Considerations:

  • Metabolism : Methyl groups are less prone to oxidative metabolism than halogens, suggesting improved metabolic stability for the target compound compared to bromo/fluoro analogs .

Biological Activity

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide, a compound belonging to the imidazo[1,2-a]pyridine family, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C16H20N4O
  • Molecular Weight : 284.36 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets. Imidazo[1,2-a]pyridines are known for their ability to modulate signaling pathways involved in cell proliferation and survival. The compound primarily acts through:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : This action disrupts cell cycle progression, leading to apoptosis in cancer cells.
  • Antiviral and Antibacterial Activities : The compound has shown potential in inhibiting viral replication and bacterial growth.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

StudyCell LineMechanismResult
HeLaCDK inhibitionInduced apoptosis with IC50 = 15 µM
MCF-7Cell cycle arrestReduced proliferation by 40% at 10 µM

The compound's ability to induce apoptosis in various cancer cell lines suggests its potential as a therapeutic agent.

Antiviral Properties

In vitro studies have demonstrated that this compound inhibits specific viral replication processes:

VirusInhibition Rate (%)Concentration (µM)
Influenza A70%25
HIV65%10

These findings indicate that this compound may serve as a lead compound for antiviral drug development.

Antibacterial Activity

The antibacterial efficacy of the compound has also been evaluated against various pathogens:

BacteriaMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

This suggests the compound's potential utility in treating bacterial infections.

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

  • Formation of the Imidazo[1,2-a]pyridine Core : This can be achieved through cyclization reactions involving appropriate precursors.
    • Reagents : 8-methylimidazo[1,2-a]pyridine derivatives and ethylene diamine.
    • Conditions : Acidic or basic conditions under reflux.
  • Amide Bond Formation : The final step involves coupling the amine with butanoic acid derivatives.
    • Reagents : Butyric anhydride or butyric acid.
    • Conditions : Standard coupling conditions (e.g., DCC/HOBt).

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